molecular formula C3H4N2 B021264 Imidazole-15N2 CAS No. 74362-46-2

Imidazole-15N2

Cat. No.: B021264
CAS No.: 74362-46-2
M. Wt: 70.06 g/mol
InChI Key: RAXXELZNTBOGNW-MQIHXRCWSA-N
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Description

Imidazole-15N2 is a nitrogen-labeled derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The isotopic labeling with nitrogen-15 makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques. Imidazole itself is a crucial structural motif in many biologically active molecules and pharmaceuticals.

Mechanism of Action

Target of Action

Imidazole-15N2 interacts with a variety of targets, including Monomeric sarcosine oxidase , Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase , and Myoglobin among others . These targets play crucial roles in various biological processes, such as catalysis, signal transduction, and oxygen transport .

Mode of Action

The interaction of this compound with its targets leads to a series of changes in the biological system. For instance, when it binds to Myoglobin , a protein that carries and stores oxygen in muscle cells, it may influence the protein’s oxygen-carrying capacity . .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a central role in the biosynthesis of histidine and purines , which are key components of proteins and nucleic acids, respectively . The imidazole group in these molecules is crucial for their biological functions, such as catalysis and pH buffering .

Pharmacokinetics

Studies on related compounds suggest that imidazoles can be absorbed orally and distributed throughout the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with its targets. For example, its interaction with Myoglobin could potentially affect the oxygen-carrying capacity of muscle cells . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, pH levels can affect the compound’s solubility and stability, which in turn can impact its bioavailability and efficacy . Additionally, the presence of other molecules in the environment can also affect the action of this compound through competitive or cooperative interactions.

Biochemical Analysis

Biochemical Properties

Imidazole-15N2, like its parent compound imidazole, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The lone pair of electrons on the nitrogen atom in the five-membered ring of imidazole allows it to act as a weak base, accepting a proton . This property is crucial in many biochemical reactions.

Cellular Effects

Imidazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, certain imidazole derivatives have demonstrated antibacterial activity, affecting bacterial cell growth, inhibition, and death

Molecular Mechanism

The molecular mechanism of this compound is not fully understood. Imidazole, the parent compound, is known to exert its effects at the molecular level through various interactions. For example, it can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Dosage Effects in Animal Models

For instance, certain imidazole derivatives have shown therapeutic efficacy against trichophytosis and cutaneous candidosis in guinea pigs . The effects of different dosages of this compound in animal models need to be investigated.

Metabolic Pathways

Imidazole, the parent compound, is known to be involved in several metabolic pathways

Transport and Distribution

Certain imidazole-bearing polymeric micelles have shown enhanced cellular uptake and facilitated endosomal escape

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazole-15N2 typically involves the incorporation of nitrogen-15 into the imidazole ring. One common method is the cyclization of nitrogen-15 labeled glyoxal with ammonia and formaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrogen-15 labeled precursors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Imidazole-15N2 undergoes various chemical reactions, including:

    Oxidation: Imidazole can be oxidized to form imidazolone derivatives.

    Reduction: Reduction of imidazole can yield imidazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the imidazole ring, leading to various substituted imidazoles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazoles depending on the electrophile used.

Scientific Research Applications

Imidazole-15N2 has a wide range of applications in scientific research:

    Chemistry: Used as a probe in NMR spectroscopy to study molecular structures and dynamics.

    Biology: Serves as a tracer in metabolic studies and enzyme mechanisms.

    Medicine: Utilized in the development of nitrogen-15 labeled pharmaceuticals for diagnostic imaging.

    Industry: Employed in the synthesis of nitrogen-15 labeled compounds for various industrial applications.

Comparison with Similar Compounds

  • Imidazole-2-13C,15N2
  • 2,4-Diamino-15N2-1,3,5-triazine
  • Hydrazine-15N2 dihydrochloride
  • Ethylenediamine-15N2 dihydrochloride

Comparison: Imidazole-15N2 is unique due to its specific nitrogen-15 labeling, which makes it particularly valuable for NMR studies. Compared to other nitrogen-15 labeled compounds, this compound offers distinct advantages in studying aromatic systems and heterocyclic chemistry. Its versatility and wide range of applications in various fields further highlight its uniqueness.

Biological Activity

Imidazole-15N2 is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various case studies that illustrate its efficacy in different biological contexts.

Overview of Imidazole Compounds

Imidazole derivatives are known for their broad spectrum of biological properties, including antimicrobial , anticancer , anti-inflammatory , and antidiabetic activities. The imidazole ring's unique electronic structure allows it to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry .

Antimicrobial Activity

This compound and its derivatives have demonstrated significant antimicrobial properties. A study evaluated several imidazole derivatives against common bacterial strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain compounds exhibited potent antibacterial activity, with zone of inhibition measurements reported as follows:

CompoundZone of Inhibition (mm)
5aE. coli: 15
P. aeruginosa: 19
B. subtilis: 21
5bE. coli: 11
P. aeruginosa: 9
B. subtilis: 19
StreptomycinE. coli: 28

This data suggests that this compound derivatives can be effective against bacterial infections, providing a basis for further development as antimicrobial agents .

Anticancer Activity

Imidazole compounds have also been investigated for their anticancer properties. Research has shown that certain imidazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a specific derivative was found to significantly reduce the viability of breast cancer cells in vitro, demonstrating a dose-dependent response .

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The imidazole ring can act as a proton donor or acceptor, influencing enzyme activity and receptor interactions. This amphoteric nature allows it to engage in both electrophilic and nucleophilic reactions, enhancing its therapeutic potential .

Case Studies

  • Synthesis and Application : A study highlighted an iodine-catalyzed synthesis method for producing diverse imidazole derivatives, including this compound, which exhibited excellent fluorescence properties suitable for live-cell imaging applications . This method not only simplifies the synthesis process but also enhances the potential for real-time biological studies.
  • pH Sensing : this compound has been utilized in magnetic resonance applications for pH sensing through SABRE-SHEATH hyperpolarization techniques. This innovative approach allows for sensitive detection of pH changes in biological systems, which is crucial for understanding metabolic processes .
  • Therapeutic Potential : A comprehensive review of imidazole derivatives indicated their therapeutic versatility, with activities ranging from anti-inflammatory to antiviral effects. These findings underscore the importance of this compound as a lead compound in drug development .

Properties

IUPAC Name

(1,3-15N2)1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2/c1-2-5-3-4-1/h1-3H,(H,4,5)/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXXELZNTBOGNW-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]=C[15NH]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583906
Record name (~15~N_2_)-1H-Imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

70.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74362-46-2
Record name (~15~N_2_)-1H-Imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74362-46-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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